molecular formula C31H22ClN3S B15135435 2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline

2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline

Cat. No.: B15135435
M. Wt: 504.0 g/mol
InChI Key: REIFOPBLYFQOHA-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenyl group, a methylsulfanyl group, and a 4,5-diphenyl-1H-imidazol-2-yl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the imidazole ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine.

    Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where the quinoline core is reacted with methylthiol in the presence of a base such as sodium hydride.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, where the imidazole ring is reduced to form a dihydroimidazole derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced with other substituents such as alkyl or aryl groups. Common reagents include Grignard reagents and organolithium compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: The compound is being investigated for its potential as a therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline involves its interaction with various molecular targets and pathways. The compound is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of the cell membrane. Its anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may also interact with various enzymes and receptors involved in these processes.

Comparison with Similar Compounds

2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of both imidazole and methylsulfanyl groups. Similar compounds include:

    2-phenylquinoline: Lacks the imidazole and methylsulfanyl groups, resulting in different biological activities.

    4-chloroquinoline: Lacks the imidazole and methylsulfanyl groups, resulting in different chemical reactivity and biological activities.

    2-(4-chlorophenyl)quinoline: Lacks the imidazole and methylsulfanyl groups, resulting in different chemical reactivity and biological activities.

Properties

Molecular Formula

C31H22ClN3S

Molecular Weight

504.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline

InChI

InChI=1S/C31H22ClN3S/c32-25-17-15-21(16-18-25)20-36-31-26(19-24-13-7-8-14-27(24)33-31)30-34-28(22-9-3-1-4-10-22)29(35-30)23-11-5-2-6-12-23/h1-19H,20H2,(H,34,35)

InChI Key

REIFOPBLYFQOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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